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Compound of Interest

Compound Name: Map3K14-IN-173

CAS No.: 2113617-02-8

Cat. No.: B608859 Get Quote

Abstract
This application note details the optimization and execution of a biochemical in vitro kinase

assay for Map3K14-IN-173, a highly potent and selective inhibitor of NF-κB-inducing kinase

(NIK/MAP3K14). NIK is the central activator of the non-canonical NF-κB signaling pathway, a

critical driver in B-cell malignancies and autoimmune disorders. Map3K14-IN-173 exhibits

single-digit nanomolar potency (

nM).[1][2] Accurate characterization of such tight-binding inhibitors requires rigorous assay
design to avoid "titration limit" artifacts. This guide provides a self-validating protocol using the
ADP-Glo™ detection platform, emphasizing enzyme linearity, ATP

determination, and tight-binding kinetic considerations.

Biological Context & Mechanism
NIK is a serine/threonine kinase (MAP3K14) that functions as the master regulator of the non-

canonical NF-κB pathway. Under basal conditions, NIK is constitutively degraded by the

TRAF3-TRAF2-cIAP complex. Upon receptor signaling (e.g., CD40, BAFFR), this degradation

complex is disrupted, leading to NIK accumulation. Stabilized NIK phosphorylates IKK

(CHUK) at Ser176, activating it to phosphorylate p100, which is then processed to p52, driving
gene transcription.
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Map3K14-IN-173 is an ATP-competitive inhibitor designed to block NIK kinase activity, thereby

preventing IKK

activation and downstream p52 generation.
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Figure 1: The non-canonical NF-κB signaling cascade and the site of action for Map3K14-IN-
173.

Compound Profile: Map3K14-IN-173[1][2][3][4][5][6]
[7]

Chemical Name: (R)-5-(2-((5-cyano-2-methyl-4-(2-morpholinoethyl)phenyl)amino)pyrimidin-

4-yl)-3-(hydroxymethyl)-3-methylindoline-7-carbonitrile[2]

CAS Number: 2113617-02-8[2][3]

Molecular Weight: 509.61 g/mol [2]

Reported Potency:

nM (Autophosphorylation),

nM (Cellular p-IKK

).[2]

Solubility: Soluble in DMSO (up to 40 mg/mL).[4] Insoluble in water.

Storage: Powder at -20°C (3 years). In DMSO at -80°C (6 months). Avoid freeze-thaw

cycles.[5][6]

Assay Design & Optimization Principles
To accurately measure the potency of Map3K14-IN-173, we utilize a luminescent ADP

detection assay (e.g., ADP-Glo™). This assay is universal, robust, and less prone to

interference than fluorescence-based methods for this target.

Critical Optimization Parameters
Enzyme Source: Recombinant Human NIK (residues 318-947). Note: Full-length NIK is

unstable; the kinase domain is preferred.
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Substrate: Recombinant Kinase-Dead IKK

(K44M). Rationale: Using a physiological protein substrate yields more relevant kinetics than
generic peptides (e.g., MBP).

Buffer Chemistry: NIK requires reducing agents (DTT) for stability.

Tight-Binding Limit: Since Map3K14-IN-173 has a low nanomolar

, the enzyme concentration

must be kept low (ideally

nM) to avoid stoichiometric titration, or the data must be fit using the Morrison equation.

Experimental Workflow

1. Preparation
Dilute NIK, IKKα, & IN-173

in Kinase Buffer

2. Kinase Reaction
Incubate 60 min @ RT

(ATP + Substrate -> ADP)

3. Depletion
Add ADP-Glo Reagent

(Removes unreacted ATP)

4. Detection
Add Kinase Detection Reagent

(Converts ADP -> Light)

5. Analysis
Read Luminescence

Calculate IC50

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the ADP-Glo™ NIK Kinase Assay.

Detailed Protocol
Reagents & Buffers

Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

, 1 mM DTT, 0.01% BSA, 0.005% Brij-35.

Note: Add DTT fresh immediately before use.

Enzyme: Recombinant Human NIK (318-947), 0.1 µg/µL stock.

Substrate: Recombinant IKK

(K44M) or Myelin Basic Protein (MBP) if IKK
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is unavailable.

ATP: Ultra-pure ATP (10 mM stock).

Inhibitor: Map3K14-IN-173 (10 mM in DMSO).

Optimization Experiments (Pre-Validation)
Before running the inhibitor curve, perform these checks to ensure assay validity.

A. Enzyme Linearity & Time Course
Determine the linear range of the reaction to ensure initial velocity conditions.

Prepare a 2-fold serial dilution of NIK (e.g., 0 to 50 nM).

Incubate with fixed Substrate (0.2 mg/mL) and ATP (10 µM) for 30, 60, and 90 minutes.

Goal: Select an enzyme concentration (

) and time (

) where signal is linear (

) and Signal-to-Background (S/B) > 5.

Target: Typically 1-5 nM NIK for 60 minutes.

B. ATP

Determination
Map3K14-IN-173 is ATP-competitive.[1] To compare

values across studies, the ATP concentration should be near the

.

Fix NIK at optimal concentration (e.g., 2 nM).

Titrate ATP (0 to 200 µM) with fixed substrate.
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Fit data to Michaelis-Menten equation.[7]

Expected

for NIK:10 - 50 µM (depending on substrate).

Protocol ATP: Set at

or 10 µM (standard screening concentration).

Map3K14-IN-173 Dose-Response Protocol
Objective: Determine

under balanced conditions.

Compound Preparation:

Prepare 100X compound stocks in 100% DMSO (3-fold serial dilution, 10 points). Top

concentration: 10 µM (Final assay top: 100 nM).

Dilute 1:25 in Kinase Buffer to generate 4X working solutions (4% DMSO).

Reaction Setup (384-well plate, 10 µL volume):

2.5 µL 4X Map3K14-IN-173 (or DMSO control).

2.5 µL 4X NIK Enzyme (Final: ~2 nM).

Pre-incubation: 15 mins at RT (allows inhibitor binding).[8]

5.0 µL 2X ATP/Substrate Mix (Final: 10 µM ATP, 0.2 mg/mL IKK

).

Incubation:

Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).

Detection (ADP-Glo):
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Add 10 µL ADP-Glo Reagent. Incubate 40 min (stops kinase, depletes ATP).[6]

Add 20 µL Kinase Detection Reagent.[5] Incubate 30 min (converts ADP to light).

Data Analysis:

Measure Luminescence (RLU).

Normalize to controls:

Inhibition (DMSO + Enzyme),

Inhibition (No Enzyme).

Fit using 4-parameter logistic (4PL) regression.

Data Analysis & Interpretation
Reference Data Table

Parameter Optimal Condition Notes

Enzyme [E] 1 - 5 nM
Keep low to avoid ligand

depletion (Tight binding).

ATP Conc. 10 - 20 µM

Near

ensures sensitivity to ATP-

competitive inhibitors.

Incubation 60 min
Ensure signal is within linear

velocity phase.

DMSO Limit
NIK is sensitive to high solvent

loads.

Expected 1.0 - 5.0 nM
For Map3K14-IN-173 (Assay

dependent).

Tight-Binding Warning
If the calculated
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is close to half the enzyme concentration (e.g.,

nM and

nM), the standard 4PL fit is invalid because the assumption

fails.

Solution: Use the Morrison Equation for fitting:

Where

is the apparent inhibition constant.

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Signal / Low S/B
Inactive Enzyme or ATP

hydrolysis

Use fresh DTT (critical for

NIK). Ensure ATP is ultra-pure.

Verify enzyme specific activity.

[6][9]

High Background
Autophosphorylation or ATP

contamination

Use Kinase-Dead IKK

substrate. Reduce Enzyme

concentration.

IC50 Shift (Right) High Enzyme Concentration

Reduce [NIK] to < 2 nM.[1]

Check for "Wall effect"

(depletion).

IC50 Shift (Left) Incubation too short

Ensure equilibrium is reached

(pre-incubate inhibitor for 15-

30 min).
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[https://www.benchchem.com/product/b608859#map3k14-in-173-in-vitro-kinase-assay-
optimization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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